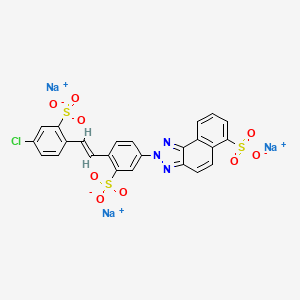
2,2'-Stilbenedisulfonic acid, 4-chloro-4'-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its stilbene backbone, which is substituted with sulfonic acid groups and a naphtho-triazole moiety. The presence of these functional groups imparts distinct chemical reactivity and makes it valuable in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt typically involves multiple steps. The process begins with the preparation of the stilbene backbone, followed by the introduction of sulfonic acid groups and the naphtho-triazole moiety. Key reagents and conditions include:
Stilbene Backbone Formation: The stilbene backbone is synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure.
Naphtho-Triazole Introduction: The naphtho-triazole moiety is introduced through a cyclization reaction involving naphthalene derivatives and azides under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (aqueous or organic).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in biological assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and optical brighteners due to its strong chromophoric properties.
Wirkmechanismus
The mechanism of action of 2,2’-stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid groups and naphtho-triazole moiety enable it to bind to specific sites on proteins, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Stilbenedisulfonic acid: Lacks the naphtho-triazole moiety, making it less versatile in certain applications.
4-Chloro-2,2’-stilbenedisulfonic acid: Similar structure but without the naphtho-triazole moiety, resulting in different chemical reactivity.
Naphtho[1,2-d]triazole derivatives: Compounds with similar triazole moieties but different backbone structures.
Uniqueness
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt is unique due to the combination of its stilbene backbone, sulfonic acid groups, and naphtho-triazole moiety. This combination imparts distinct chemical properties, making it valuable in a wide range of applications, from industrial production to scientific research.
Eigenschaften
CAS-Nummer |
73926-94-0 |
|---|---|
Molekularformel |
C24H13ClN3Na3O9S3 |
Molekulargewicht |
688.0 g/mol |
IUPAC-Name |
trisodium;2-[4-[(E)-2-(4-chloro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-6-sulfonate |
InChI |
InChI=1S/C24H16ClN3O9S3.3Na/c25-16-8-6-14(22(12-16)39(32,33)34)4-5-15-7-9-17(13-23(15)40(35,36)37)28-26-20-11-10-18-19(24(20)27-28)2-1-3-21(18)38(29,30)31;;;/h1-13H,(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3/b5-4+;;; |
InChI-Schlüssel |
ANMKIBAWPBJIGN-WVFFXBQBSA-K |
Isomerische SMILES |
C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


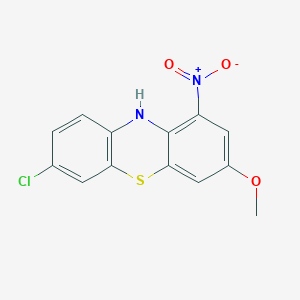
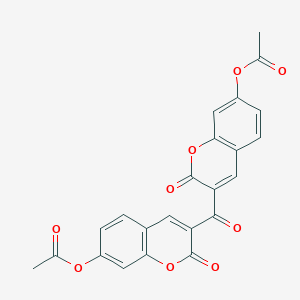

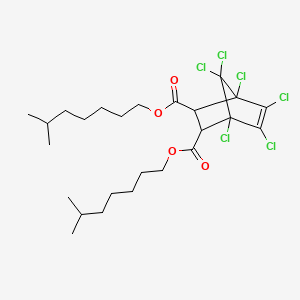



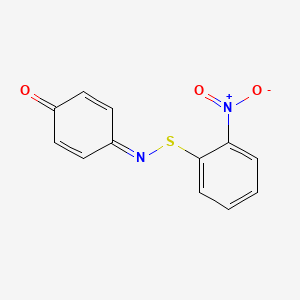

![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
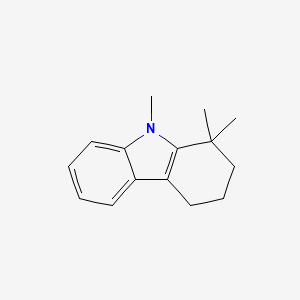
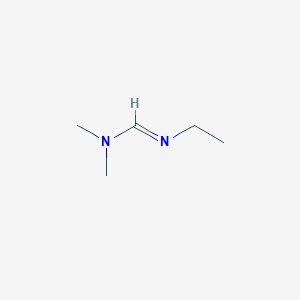
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
phosphanium bromide](/img/structure/B14452939.png)
